2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370690
InChI: InChI=1S/C26H19NO4/c1-2-27-16-18(20-10-6-7-11-22(20)27)14-24-25(28)21-13-12-19(15-23(21)31-24)30-26(29)17-8-4-3-5-9-17/h3-16H,2H2,1H3/b24-14+
SMILES:
Molecular Formula: C26H19NO4
Molecular Weight: 409.4 g/mol

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

CAS No.:

Cat. No.: VC16370690

Molecular Formula: C26H19NO4

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate -

Specification

Molecular Formula C26H19NO4
Molecular Weight 409.4 g/mol
IUPAC Name [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate
Standard InChI InChI=1S/C26H19NO4/c1-2-27-16-18(20-10-6-7-11-22(20)27)14-24-25(28)21-13-12-19(15-23(21)31-24)30-26(29)17-8-4-3-5-9-17/h3-16H,2H2,1H3/b24-14+
Standard InChI Key GTVQLIVEESQVPR-ZVHZXABRSA-N
Isomeric SMILES CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5
Canonical SMILES CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Introduction

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is a complex organic compound featuring an indole moiety, a benzo[b]furan core, and a benzoate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is C26H19NO4, and its molecular weight is approximately 409.4 g/mol, although some sources may slightly vary in the reported molecular weight, citing it as 443.9 g/mol.

Synthesis Methods

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate typically involves multi-step organic reactions. A common approach includes:

  • Fischer Indole Synthesis: This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.

  • Formation of the Benzofuran Intermediate: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

  • Coupling Reaction: The final step involves coupling the indole and benzofuran intermediates with benzoic acid under suitable conditions to form the target compound.

Biological Activities and Applications

Research indicates that 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate exhibits potential biological activities, making it a candidate for further research in drug development. These activities include:

  • Antiviral Properties: The compound may interact with viral targets to inhibit replication.

  • Anticancer Properties: It could potentially inhibit cancer cell growth by targeting specific signaling pathways.

  • Antimicrobial Properties: The compound might exhibit activity against certain microorganisms.

Biological ActivityDescription
Antiviral PropertiesPotential inhibition of viral replication
Anticancer PropertiesInhibition of cancer cell growth
Antimicrobial PropertiesActivity against certain microorganisms

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